(8-Methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-yl)methyl 4-methylbenzene-1-sulfonate
Overview
Description
(8-Methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-yl)methyl 4-methylbenzene-1-sulfonate is a useful research compound. Its molecular formula is C20H19NO5S and its molecular weight is 385.4 g/mol. The purity is usually 95%.
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Biological Activity
Overview of the Compound
Chemical Structure : The compound is characterized by its unique dioxin and quinoline structures, which are known for various biological activities. Its molecular formula is .
Potential Applications : Compounds with similar structures have been studied for their potential in treating various diseases, particularly cancer, due to their ability to inhibit key biological pathways.
Anticancer Properties
Research indicates that derivatives of quinoline and dioxin structures often exhibit significant anticancer activity. For example:
- EGFR Inhibition : Compounds similar to the target compound have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in the proliferation of cancer cells. Specific studies have reported IC50 values (the concentration required to inhibit 50% of the target) as low as 2.0 nM for potent inhibitors against wild-type EGFR and 6.9 nM for mutant forms .
The biological activity of compounds like "(8-Methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-yl)methyl 4-methylbenzene-1-sulfonate" can be attributed to several mechanisms:
- Inhibition of Kinases : Many compounds in this class act as kinase inhibitors, disrupting signaling pathways critical for cancer cell survival and proliferation.
- Antiproliferative Effects : Studies have shown that these compounds can induce apoptosis (programmed cell death) in various cancer cell lines such as A549 (lung cancer) and H358 .
Case Studies
- In Vitro Studies : Various studies have demonstrated that compounds with similar structures effectively reduce cell viability in cancer cell lines. For instance, a study found that certain derivatives led to significant reductions in cell proliferation rates compared to control groups.
- In Vivo Studies : Animal models treated with quinoline derivatives exhibited reduced tumor sizes and improved survival rates, highlighting their potential therapeutic efficacy.
Data Table of Related Compounds
Compound Name | Structure Type | IC50 (nM) | Biological Activity |
---|---|---|---|
Compound A | Quinoline | 2.0 | EGFR Inhibition |
Compound B | Dioxin | 6.9 | Antiproliferative |
Compound C | Quinazoline | <50 | Cancer Cell Growth Inhibition |
Properties
IUPAC Name |
(8-methyl-2,3-dihydro-[1,4]dioxino[2,3-f]quinolin-2-yl)methyl 4-methylbenzenesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c1-13-3-6-16(7-4-13)27(22,23)25-12-15-11-24-19-10-9-18-17(20(19)26-15)8-5-14(2)21-18/h3-10,15H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHBOPKOGIKIFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COC3=C(O2)C4=C(C=C3)N=C(C=C4)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619545 | |
Record name | (8-Methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-yl)methyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475682-51-0 | |
Record name | (8-Methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-yl)methyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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